molecular formula C23H22O4 B11016595 4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11016595
M. Wt: 362.4 g/mol
InChI Key: RVPUMESLFRVTMD-UHFFFAOYSA-N
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Description

4-METHYL-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) and using TEA (triethylamine) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

4-METHYL-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-METHYL-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C23H22O4/c1-14-7-9-16(10-8-14)20(24)13-26-21-12-11-18-17-5-3-4-6-19(17)23(25)27-22(18)15(21)2/h7-12H,3-6,13H2,1-2H3

InChI Key

RVPUMESLFRVTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

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